2-Chloroethoxyethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

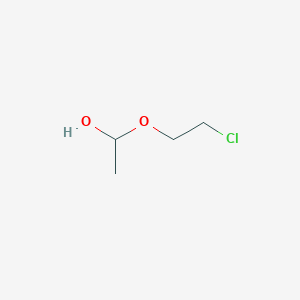

2-Chloroethoxyethanol is a useful research compound. Its molecular formula is C4H9ClO2 and its molecular weight is 124.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

One of the primary applications of 2-chloroethoxyethanol is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of various drugs.

Synthesis of Quetiapine

Quetiapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The synthesis involves using this compound as a key precursor in the preparation of o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal, which is an intermediate step in the production of quetiapine .

Quantitative Determination

A validated gas chromatographic method has been developed for the quantitative determination of residual this compound in quetiapine fumarate formulations. This method ensures that the levels of this compound remain within safe limits during drug production .

Environmental Applications

In environmental science, this compound has been studied for its biodegradation potential.

Biodegradation Studies

Research indicates that certain bacterial strains, such as Xanthobacter sp., can utilize bis(2-chloroethyl) ether (which degrades to form this compound) as a sole carbon source. This process involves sequential dehalogenation reactions leading to the formation of diethylene glycol, which can further degrade into other metabolites like 2-hydroxyethoxyacetic acid. These findings suggest that biological treatment could be a viable method for remediating environments contaminated with chlorinated ethers .

Industrial Applications

The compound is also utilized in various industrial processes due to its chemical reactivity.

Chemical Synthesis

It acts as a reagent in organic synthesis, particularly in reactions requiring ether linkages or chlorinated compounds. Its role as an intermediate allows for the creation of more complex molecules used in different chemical applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of Quetiapine | Key precursor in drug formulation |

| Environmental Science | Biodegradation studies | Utilized by Xanthobacter sp. for carbon source |

| Industrial Chemistry | Reagent in organic synthesis | Important for creating complex molecules |

| Analytical Chemistry | Residual determination in drug formulations | Gas chromatography method developed and validated |

Case Study 1: Synthesis of Quetiapine

In a study focusing on the synthesis pathways for quetiapine, researchers highlighted the efficiency of using this compound as an intermediate. The reaction conditions were optimized to enhance yield and purity, demonstrating its critical role in pharmaceutical manufacturing.

Case Study 2: Biodegradation Potential

A detailed analysis was conducted on the biodegradation capabilities of Xanthobacter sp. strains at a Superfund site. The study revealed that these bacteria could effectively degrade bis(2-chloroethyl) ether into less harmful substances, showcasing a potential bioremediation strategy for contaminated sites.

特性

分子式 |

C4H9ClO2 |

|---|---|

分子量 |

124.56 g/mol |

IUPAC名 |

1-(2-chloroethoxy)ethanol |

InChI |

InChI=1S/C4H9ClO2/c1-4(6)7-3-2-5/h4,6H,2-3H2,1H3 |

InChIキー |

HUTXVUPGARJNHM-UHFFFAOYSA-N |

正規SMILES |

CC(O)OCCCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。